Benzenesulfonic acid, 2,4-diamino-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt
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Overview
Description
Benzenesulfonic acid, 2,4-diamino-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt is a complex organic compound. It is characterized by its sulfonic acid groups and azo linkages, which contribute to its unique chemical properties. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 2,4-diamino-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt typically involves multiple steps. The process begins with the sulfonation of benzene to form benzenesulfonic acid. This is followed by the introduction of amino groups through nitration and subsequent reduction. The azo linkages are formed through diazotization and coupling reactions with appropriate sulfonyl-substituted phenyl compounds. The final product is obtained by neutralizing the sulfonic acid groups with sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the formation of the desired product. Purification steps such as crystallization and filtration are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2,4-diamino-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled conditions to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines.
Scientific Research Applications
Benzenesulfonic acid, 2,4-diamino-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a staining agent for proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its sulfonic acid and azo groups. These interactions can lead to the formation of stable complexes with proteins and other biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its application, such as its role as a catalyst or therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler compound with similar sulfonic acid groups but lacking the azo linkages.
Azo dyes: Compounds with similar azo linkages but different substituents on the aromatic rings.
Sulfonated phenyl compounds: Compounds with sulfonic acid groups attached to phenyl rings.
Uniqueness
The uniqueness of benzenesulfonic acid, 2,4-diamino-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt lies in its combination of sulfonic acid groups and azo linkages, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biomolecules or as a versatile reagent in organic synthesis.
Properties
CAS No. |
185307-39-5 |
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Molecular Formula |
C22H20N6NaO18S6-3 |
Molecular Weight |
871.8 g/mol |
IUPAC Name |
sodium;2,4-diamino-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-5-[[2-sulfonato-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C22H24N6O18S6.Na/c23-20-17(27-26-16-6-5-15(11-18(16)49(33,34)35)48(31,32)10-8-46-52(42,43)44)12-19(50(36,37)38)21(24)22(20)28-25-13-1-3-14(4-2-13)47(29,30)9-7-45-51(39,40)41;/h1-6,11-12H,7-10,23-24H2,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44);/q;+1/p-4 |
InChI Key |
JWHSTXCGXZZMNL-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C(=CC(=C2N)S(=O)(=O)[O-])N=NC3=C(C=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])N)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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